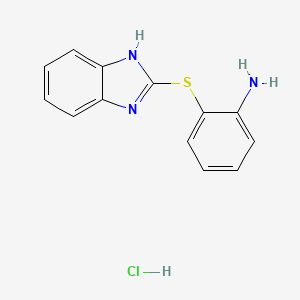

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride

Description

Historical Context and Discovery

The development of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride emerged from the broader exploration of benzimidazole derivatives that began gaining momentum in the late 20th century. Benzimidazole itself has been recognized as one of the most frequently employed five-membered nitrogen heterocycles among United States Food and Drug Administration approved drugs. The specific compound under examination represents an evolution in the systematic modification of benzimidazole structures, where researchers sought to enhance biological activity through strategic structural modifications.

The compound's discovery is intrinsically linked to the recognition that benzimidazole derivatives exhibit remarkable pharmacological profiles across multiple therapeutic categories. Research efforts have demonstrated that the electron-rich nitrogen heterocycles of benzimidazole could readily accept or donate protons and easily allow the formation of diverse weak interactions, offering advantages for binding with a broad spectrum of therapeutic targets. This understanding led to the systematic exploration of sulfur-bridged benzimidazole derivatives, culminating in the development of compounds such as this compound.

Historical documentation reveals that the synthesis of sulfur-containing benzimidazole derivatives has been an active area of research, with particular attention to 2-mercaptobenzimidazole as a starting material for various transformations. The strategic incorporation of aniline moieties through sulfur bridging represents a logical progression in the quest to develop compounds with enhanced biological properties while maintaining the favorable characteristics of the benzimidazole scaffold.

Nomenclature and Structural Classification

The systematic nomenclature of this compound reflects its complex structural architecture and provides insight into its chemical composition. According to International Union of Pure and Applied Chemistry conventions, the compound is formally designated as 2-(1H-benzimidazol-2-ylsulfanyl)aniline hydrochloride. This nomenclature precisely describes the connectivity pattern within the molecule, indicating the sulfur atom's position as a bridge between the benzimidazole and aniline components.

The compound carries the Chemical Abstracts Service registry number 69104-73-0, which serves as a unique identifier within chemical databases and research literature. Alternative nomenclature variations found in the literature include 2-((1H-benzo[d]imidazol-2-yl)thio)aniline hydrochloride and 2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline hydrochloride, reflecting different systematic naming approaches while referring to the identical chemical entity.

Table 1: Structural and Chemical Properties of this compound

The structural classification of this compound places it within several important chemical categories. Primarily, it belongs to the benzimidazole class of heterocyclic compounds, characterized by the fusion of benzene and imidazole rings. The presence of the sulfur bridge classifies it additionally as a thioether derivative, while the aniline component contributes aromatic amine functionality. This multifaceted structural profile provides the compound with diverse chemical reactivity patterns and potential biological activities.

Position within Benzimidazole Chemistry

This compound occupies a distinctive position within the broader landscape of benzimidazole chemistry, representing a sophisticated example of structural modification designed to enhance biological activity. The benzimidazole scaffold itself has demonstrated extraordinary versatility in medicinal chemistry, with evidence reporting vast pharmacological profiles including antimicrobial, anti-tuberculosis, anti-viral, anti-ulcer, anti-inflammatory, anti-diabetic, anti-convulsant, anti-hypertensive, and anti-malarial activities.

The strategic incorporation of sulfur-containing substituents at the 2-position of benzimidazole represents a well-established approach for modulating biological activity. Research has shown that 2-mercaptobenzimidazole derivatives have been extensively studied for their biological activities, with particular emphasis on antimicrobial and anticancer properties. The specific structural modification present in this compound, involving the connection of an aniline moiety through a sulfur bridge, represents an advancement in this chemical strategy.

Within the chemical literature, similar compounds have demonstrated significant biological potential. For instance, studies have reported the synthesis and evaluation of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives, which showed excellent antimicrobial activity and anticancer properties. Additionally, research on 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-substituted derivatives has revealed promising antimicrobial and anticancer activities.

The compound's position within benzimidazole chemistry is further emphasized by its potential as a scaffold for further structural modifications. The presence of both the benzimidazole core and the aniline substituent provides multiple sites for chemical derivatization, enabling the development of compound libraries with diverse biological profiles. This structural flexibility has made similar compounds valuable tools in medicinal chemistry research and drug discovery programs.

Research Significance and Scientific Relevance

The research significance of this compound extends across multiple scientific disciplines, with particular emphasis on its potential applications in antimicrobial research and synthetic chemistry. The compound's unique structural features have positioned it as a valuable research tool for understanding structure-activity relationships within the benzimidazole chemical space.

Contemporary research has demonstrated that benzimidazole derivatives, particularly those containing sulfur-bridged substituents, exhibit remarkable biological activities. Studies have shown that derivatives of benzimidazole-thioether compounds possess significant antimicrobial properties against both gram-positive and gram-negative bacterial species, as well as antifungal activities. The specific structural features present in this compound make it particularly relevant for these research applications.

Table 2: Research Applications and Biological Activities of Related Benzimidazole-Thioether Derivatives

The scientific relevance of this compound is further enhanced by its potential role in understanding the molecular mechanisms underlying benzimidazole biological activity. Research has indicated that the electron-rich nitrogen heterocycles of benzimidazole can readily participate in various molecular interactions, making them valuable for studying protein-small molecule interactions and enzymatic inhibition mechanisms.

From a synthetic chemistry perspective, this compound serves as both a target molecule and a synthetic intermediate. The compound can be prepared through established synthetic routes involving the reaction of 2-mercaptobenzimidazole with appropriate aniline derivatives. Additionally, its structural features make it amenable to further chemical modifications, enabling the synthesis of more complex molecular architectures.

The compound's research significance is also evident in its potential applications in materials science and coordination chemistry. Benzimidazole derivatives have been extensively studied as ligands in metal coordination complexes, with applications ranging from catalysis to materials development. The presence of multiple coordination sites within this compound, including the benzimidazole nitrogen atoms, the sulfur bridge, and the aniline nitrogen, provides opportunities for developing novel coordination compounds with unique properties.

Recent advances in computational chemistry and molecular modeling have further enhanced the research relevance of this compound. The ability to predict and rationalize structure-activity relationships through computational approaches has made compounds like this compound valuable for validating theoretical models and developing predictive frameworks for drug discovery. The compound's well-defined structure and documented biological activities provide essential data points for these computational studies.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S.ClH/c14-9-5-1-4-8-12(9)17-13-15-10-6-2-3-7-11(10)16-13;/h1-8H,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUCHIOJLGVHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NC3=CC=CC=C3N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583279 | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69104-73-0 | |

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Benzimidazole Core

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine with suitable carbonyl compounds under controlled conditions.

Condensation Reaction : Equimolar amounts of o-phenylenediamine and aldehydes or carboxylic acid derivatives are reacted, often in the presence of acid catalysts or under solvent-free conditions, to form the benzimidazole ring system. For example, a green and efficient method uses phosphoric acid as an eco-friendly catalyst in methanol under mild heating (13–30 minutes) to yield 1,2-disubstituted benzimidazoles with yields of 61–89%.

Catalyst and Conditions : Phosphoric acid catalysis enables mild reaction conditions without specialized equipment, shorter reaction times, and excellent yields. Electron-withdrawing substituents on aromatic aldehydes accelerate the reaction compared to electron-donating groups.

Formation of the Hydrochloride Salt

To improve solubility and stability, the free base 2-(1H-benzimidazol-2-ylthio)aniline is converted into its hydrochloride salt.

Salt Formation : The free base is dissolved in an appropriate solvent (e.g., ethanol or methanol), and concentrated hydrochloric acid is added dropwise under stirring at low temperature (0–5°C). The resulting hydrochloride salt precipitates out and is collected by filtration.

Characterization : The purity and formation of the hydrochloride salt are confirmed by melting point determination, thin-layer chromatography (TLC), and spectral methods such as FTIR and NMR.

Stepwise Preparation Summary and Data Table

Detailed Research Findings and Notes

Solvent-Free vs Solvent Methods : Solvent-free synthesis of benzimidazole derivatives has been reported, offering environmental and economic advantages. However, solvent-based methods (e.g., methanol with phosphoric acid) provide better control and higher yields for substituted derivatives.

Reaction Monitoring : TLC is widely used to monitor reaction progress and confirm completion at each stage. Melting point determination serves as a quick purity check.

Spectral Characterization : FTIR spectra show characteristic N-H and C=N stretching vibrations confirming benzimidazole formation. NMR data reveal aromatic proton environments consistent with the expected structures.

Catalyst Efficiency : Phosphoric acid as a catalyst is notable for its green chemistry profile and efficiency compared to traditional mineral acids or metal catalysts.

Chemical Reactions Analysis

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like tin(II) chloride for reduction, and nitrating agents like nitric acid for substitution . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and aniline moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Heterocycles

2-(2-Imidazolyl)aniline Hydrochloride (ST-9972)

- CAS No.: 1261269-03-7

- Key Differences : Replaces the benzimidazole ring with a simpler imidazole moiety.

2-(1H-1,3-Benzodiazol-2-yl)-4-methylaniline Dihydrochloride

- CAS No.: 1197822-55-1

- Key Differences : Incorporates a methyl substituent on the aniline ring and exists as a dihydrochloride salt.

- Physicochemical Properties : Molecular weight 296.2 g/mol, higher solubility due to the additional HCl counterion .

- Use Cases : Structural variations like methyl groups may enhance lipophilicity and bioavailability.

Positional Isomers and Substitution Effects

4-(1H-Benzimidazol-2-ylthio)aniline (ST-8654)

Pharmacological and Physicochemical Data Table

Research Findings and Implications

- Antidepressant Potential: Benzimidazole-thioaniline derivatives (e.g., VS1–VS25) exhibit activity in TST and FST models, likely mediated by interactions with serotonin or norepinephrine transporters .

- Salt Form Impact : Hydrochloride salts improve aqueous solubility, critical for in vivo efficacy. Dihydrochloride forms (e.g., CAS 1197822-55-1) may further enhance dissolution rates .

Biological Activity

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anthelmintic activities.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 8 µg/mL |

| Klebsiella pneumoniae | 4 µg/mL |

| Candida albicans | 32 µg/mL |

These results suggest that the compound possesses promising antibacterial properties, comparable to established antibiotics such as ciprofloxacin and ampicillin .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound across several cancer cell lines. For example, it has been tested against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 3.5 |

| A549 (lung cancer) | 4.0 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Anthelmintic Activity

Recent investigations highlighted the anthelmintic properties of this compound. It demonstrated significant efficacy against Trichinella spiralis, outperforming conventional treatments like albendazole in certain assays .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that derivatives with substituted thio groups exhibited enhanced activity compared to their unsubstituted counterparts .

- Anticancer Evaluation : Another research focused on the synthesis and biological evaluation of benzimidazole derivatives, including this compound, against multiple cancer cell lines. The findings revealed that compounds with the benzimidazole scaffold showed potent growth inhibition in vitro, warranting further investigation into their mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling 2-mercaptobenzimidazole with 2-aminothiophenol derivatives under acidic conditions. Key steps include:

- Nucleophilic substitution : Reacting 2-chloroaniline with thiourea to form the thiol intermediate.

- Cyclization : Using formic acid or acetic acid to form the benzimidazole ring (as seen in analogous benzimidazole syntheses) .

- Salt formation : Treating the free base with HCl to precipitate the hydrochloride salt.

- Optimization : Yield improvements (e.g., 70–80%) are achievable via controlled pH, reflux duration (6–8 hours), and purification by recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the benzimidazole NH (δ 12.5–13.5 ppm) and aniline protons (δ 6.5–7.5 ppm). The thioether linkage (C-S) appears at ~125–135 ppm in 13C NMR .

- X-ray crystallography : Resolve the planar benzimidazole core and dihedral angles between the aromatic rings. SHELX programs (e.g., SHELXL) are recommended for refinement, with hydrogen-bonding patterns analyzed using WinGX .

- IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .

Advanced Research Questions

Q. How does the thioether linkage influence the compound’s reactivity in nucleophilic substitution or coordination chemistry?

- Methodological Answer : The thioether group enhances nucleophilicity, enabling:

- Metal coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes characterized by UV-Vis and cyclic voltammetry. Compare stability constants with oxygen/selenium analogs .

- Oxidative reactivity : Susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxide derivatives. Monitor reaction progress via TLC and HPLC .

- Methodological Tip : Use DFT calculations (e.g., Gaussian) to predict reaction pathways and compare with experimental data .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response validation : Test across multiple cell lines (e.g., HEK293, HeLa) with standardized MTT assays. Ensure purity (>95% by HPLC) to exclude byproduct interference .

- Mechanistic studies : Use fluorescence anisotropy to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II). Compare with structurally similar benzimidazoles lacking the thioether group .

- Statistical analysis : Apply ANOVA to evaluate inter-study variability in IC₅₀ values, considering factors like solvent (DMSO vs. saline) and exposure time .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Validate with co-crystallization data if available .

- QSAR models : Train on benzimidazole-thioether derivatives with known IC₅₀ values. Include descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.